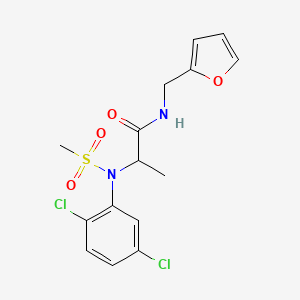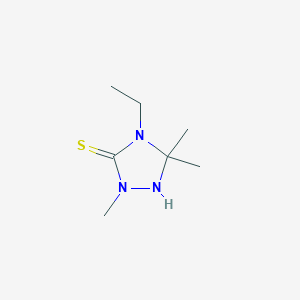![molecular formula C18H21N3O5S2 B12487552 2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B12487552.png)
2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea is a compound belonging to the family of acyl thioureas. These compounds are known for their diverse applications in various fields, including synthetic chemistry, pharmacology, and materials science. The presence of sulfur and nitrogen atoms in thioureas provides multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis .
Métodos De Preparación
The synthesis of 1-[2-(4-isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea typically involves the reaction of 4-isopropoxyphenol with chloroacetic acid to form 2-(4-isopropoxyphenoxy)acetic acid. This intermediate is then reacted with 4-sulfamoylaniline and thiophosgene to yield the final product. The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for thioureas generally involve the condensation of amines with carbon disulfide in an aqueous medium. This method is efficient and allows for the synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Análisis De Reacciones Químicas
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea is unique due to its specific substituents and structural features. Similar compounds include other acyl thioureas such as 1-(4-methylbenzoyl)-3-(4-sulfamoylphenyl)thiourea and 1-(4-nitrobenzoyl)-3-(4-sulfamoylphenyl)thiourea. These compounds share similar biological activities and applications but differ in their substituents, which can influence their chemical reactivity and pharmacological properties .
Propiedades
Fórmula molecular |
C18H21N3O5S2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-(4-propan-2-yloxyphenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C18H21N3O5S2/c1-12(2)26-15-7-5-14(6-8-15)25-11-17(22)21-18(27)20-13-3-9-16(10-4-13)28(19,23)24/h3-10,12H,11H2,1-2H3,(H2,19,23,24)(H2,20,21,22,27) |
Clave InChI |
KLBSRZNSVRCZOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487479.png)
![Ethyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487485.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B12487486.png)
![3-(azepan-1-ylsulfonyl)-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methylbenzamide](/img/structure/B12487490.png)


![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate](/img/structure/B12487504.png)
![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide](/img/structure/B12487511.png)
![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)

![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide](/img/structure/B12487519.png)
![4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487534.png)
![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)

